1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone

Catalog No.
S680155
CAS No.
870761-09-4
M.F
C12H12BrNO2
M. Wt
282.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone

CAS Number

870761-09-4

Product Name

1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone

IUPAC Name

1-[4-(2-bromoacetyl)phenyl]pyrrolidin-2-one

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

InChI

InChI=1S/C12H12BrNO2/c13-8-11(15)9-3-5-10(6-4-9)14-7-1-2-12(14)16/h3-6H,1-2,7-8H2

InChI Key

XKILSOKYMDEVDN-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)CBr

Synonyms

1-[4-(2-Bromoacetyl)phenyl]-2-pyrrolidinone;

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)CBr

1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone is a compound characterized by its unique structural features, which include a pyrrolidinone ring fused with a bromoacetyl-substituted phenyl group. Its molecular formula is C₁₂H₁₂BrNO₂, and it has a molecular weight of 282.13 g/mol . The presence of the bromoacetyl group enhances its reactivity and potential biological activity, making it a compound of interest in medicinal chemistry.

The chemical reactivity of 1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone can be attributed to the electrophilic nature of the bromoacetyl group, which can participate in various nucleophilic substitution reactions. This compound can undergo:

  • Nucleophilic Substitution: The bromoacetyl group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.
  • Addition Reactions: The carbonyl group in the pyrrolidinone ring can react with nucleophiles, facilitating further functionalization.
  • Elimination Reactions: Under certain conditions, the compound may also undergo elimination reactions to form double bonds or other functional groups .

1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone exhibits significant biological activities, particularly in pharmacology. Compounds with similar structures have been studied for their potential as:

  • Antioxidants: Some derivatives show promising antioxidant properties, which are beneficial in preventing oxidative stress-related diseases .
  • Anti-inflammatory Agents: Research indicates that certain pyrrolidinone derivatives can inhibit inflammatory pathways, making them candidates for anti-inflammatory drugs .
  • Cytotoxic Effects: Preliminary studies suggest that this compound may exhibit cytotoxicity against various cancer cell lines, indicating potential applications in cancer therapy .

Several synthetic routes have been developed for the preparation of 1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone:

  • One-Pot Synthesis from Cyclopropanes: A notable method involves the transformation of donor–acceptor cyclopropanes into pyrrolidinones using primary amines. This method utilizes Lewis acid catalysis to facilitate the reaction and achieve high yields .
  • Chlorination and Cyclization: Another approach involves chlorination of amino alcohols followed by cyclization to form pyrrolidones. This method simplifies traditional multi-step syntheses into more efficient processes .
  • Direct Acylation: The direct acylation of phenolic compounds with bromoacetyl chloride followed by cyclization can also yield this compound effectively.

1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone has several applications in medicinal chemistry and material science:

  • Pharmaceutical Development: Its derivatives are explored for their therapeutic potential in treating various diseases due to their biological activities.
  • Proteomics Research: It is used as a reagent in proteomics studies to modify proteins and analyze their functions .
  • Synthesis of Novel Compounds: This compound serves as a precursor for synthesizing other biologically active molecules.

Interaction studies involving 1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone focus on its binding affinities with various biological targets:

  • In Silico Docking Studies: Computational studies have been conducted to predict how this compound interacts with target proteins, providing insights into its mechanism of action and potential efficacy as a drug candidate .
  • Biological Assays: Experimental assays are utilized to evaluate its interactions with enzymes and receptors, shedding light on its pharmacodynamic properties.

Several compounds share structural similarities with 1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesUnique Properties
2-PyrrolidinoneBasic pyrrolidinone structureUsed as a solvent and has low toxicity
3-PyrrolidinoneContains an additional carbon atomExhibits different reactivity patterns
N-MethylpyrrolidinoneContains a methyl group at nitrogenKnown for its use in drug formulations
1-Acetyl-2-pyrrolidinoneAcetyl group instead of bromoacetylShows different biological activities

The uniqueness of 1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone lies in its specific bromoacetyl substitution, which enhances its reactivity and biological profile compared to other related compounds. Its potential applications in drug development and research make it a valuable subject for further studies.

Pyrrolidinones, a class of γ-lactams, have been explored in organic synthesis and pharmaceuticals since the mid-20th century. The simplest member, 2-pyrrolidone, serves as a solvent and precursor to polyvinylpyrrolidone (PVP), a polymer with applications in adhesives, coatings, and drug formulations. The introduction of substituents, such as the bromoacetyl-phenyl group, enhances reactivity and biological activity, positioning 1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone as a valuable intermediate in modern drug discovery.

Structural Significance of the Bromoacetyl-phenyl Moiety

The bromoacetyl group (CBrO₂) at the para position of the phenyl ring introduces:

  • Electrophilic Reactivity: The bromine atom facilitates nucleophilic substitution reactions, enabling coupling with amines, thiols, or other nucleophiles.
  • π-π Stacking Interactions: The aromatic phenyl ring enhances binding to hydrophobic pockets in biological targets.
  • Metabolic Stability: The bromoacetyl group can modulate pharmacokinetic properties, such as half-life and bioavailability.

Current Research Landscape and Emerging Applications

Recent studies focus on leveraging this compound’s dual reactivity (bromoacetyl and pyrrolidinone) for:

  • Drug Design: Targeting dopamine receptors, monoamine oxidases, and DNA-binding proteins.
  • Materials Science: Synthesizing polymers with tailored thermal and mechanical properties.
  • Enzyme Inhibition: Developing selective inhibitors for α-glycosidases and proteases.

Importance in Heterocyclic Chemistry Research

1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone exemplifies strategies to functionalize pyrrolidinones. Its synthesis and derivatization highlight:

  • Cyclization Reactions: Formation of fused heterocycles via intramolecular nucleophilic attacks.
  • Cross-Coupling Chemistry: Applications in Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce diversity.

XLogP3

1.8

Wikipedia

1-[4-(BROMOACETYL)PHENYL]-2-PYRROLIDINONE

Dates

Last modified: 08-15-2023

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